molecular formula C8H14ClNO4 B11743232 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid

Cat. No.: B11743232
M. Wt: 223.65 g/mol
InChI Key: NMRCVEILBKVWIK-RXMQYKEDSA-N
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Description

“(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-chloropropanoic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a chlorine atom at the β-position of the propanoic acid backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability under acidic conditions and its role in preventing racemization during coupling reactions . Its (2S)-configuration ensures enantiomeric purity, critical for applications in asymmetric synthesis and drug development.

The Boc group enhances solubility in organic solvents, while the chlorine substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound is typically synthesized via catalytic hydrogenation or enantioselective methods, as evidenced by analogous protocols for structurally related derivatives .

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

(2S)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1

InChI Key

NMRCVEILBKVWIK-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorine atom. One common method involves the reaction of (2S)-2-amino-3-chloropropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is the standard reagent for Boc deprotection.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-azidopropanoic acid.

    Deprotection Reactions: Removal of the Boc group yields (2S)-2-amino-3-chloropropanoic acid.

Scientific Research Applications

Peptide Synthesis

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amino group during synthesis, allowing for selective reactions that are essential in constructing complex peptides. This compound can be used to introduce chlorine into peptides, which may enhance their biological activities.

Medicinal Chemistry

The compound exhibits various biological activities due to its amino acid structure. It can act as a substrate for enzymatic reactions and influence metabolic pathways. Research indicates that compounds with similar structures often show significant biological properties, including antibacterial and antifungal activities . Although specific studies on this compound's activity remain limited, its structural characteristics suggest potential therapeutic applications.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for predicting its pharmacodynamics. Techniques such as molecular docking and high-throughput screening can elucidate its interactions with enzymes and receptors, providing insights into its efficacy and safety profile in therapeutic applications .

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-chloropropanoic acid,” the following table compares it with structurally analogous compounds:

Compound Name Substituent at β-Position Molecular Formula CAS No. Key Applications Synthetic Method
This compound (Target Compound) Chlorine (-Cl) C₈H₁₄ClNO₄ Not explicitly provided Peptide synthesis, chiral intermediates in drug discovery Catalytic hydrogenation, enantioselective resolution
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Methyl (-CH₃) C₉H₁₇NO₄ Not provided Intermediate in β-amino acid synthesis Rhodium-catalyzed hydrogenation with BOC anhydride
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3,4-dichlorophenyl)propanoic acid 3,4-Dichlorophenyl C₁₄H₁₆Cl₂NO₄ Not provided Anticancer and antimicrobial research Suzuki-Miyaura coupling or Ullmann-type reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₂H₁₇NO₄S 56675-37-7 Development of enzyme inhibitors and heterocyclic pharmaceuticals Solid-phase peptide synthesis (SPPS)
(S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid 4-(Allyloxy)phenyl C₁₈H₂₃NO₅ 127132-38-1 Click chemistry applications, polymer-supported synthesis Mitsunobu reaction or palladium-catalyzed coupling

Structural and Functional Differences

Methyl-substituted analogs (e.g., 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid) exhibit reduced steric hindrance, favoring higher reaction yields in peptide couplings but lower thermal stability . Aromatic substituents (e.g., dichlorophenyl or thiophene) introduce π-π stacking interactions, which are advantageous in receptor-ligand binding studies but may complicate purification due to increased lipophilicity .

Synthetic Challenges :

  • The target compound’s chlorine atom requires careful handling of corrosive reagents (e.g., HCl or Cl₂) during synthesis, whereas methyl or aryl derivatives utilize milder conditions .
  • Enantiomeric purity is more readily achieved for chlorine-containing derivatives via chiral chromatography, whereas methyl-substituted analogs often require diastereomeric salt formation .

Notes

  • Handling Precautions : Chlorine-containing derivatives require storage in moisture-free environments to prevent hydrolysis of the Boc group .

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid, also known as Boc-3-chloropropanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies highlighting its applications and mechanisms of action.

  • Molecular Formula : C8H14ClNO4
  • Molecular Weight : 207.65 g/mol
  • CAS Number : 71404-98-3

Synthesis

The synthesis of this compound typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) method, followed by chlorination of the propanoic acid derivative. Various synthetic routes have been developed to enhance yield and purity, often employing advanced techniques such as microwave-assisted synthesis or enzymatic catalysis.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antitumor Properties : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation, possibly through apoptosis induction mechanisms.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, which could be leveraged in drug design for conditions like cancer or metabolic disorders.

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of chloropropanoic acids, including this compound. The compound exhibited significant activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Antitumor Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The study highlighted its potential role as a lead compound in developing novel anticancer therapies.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. What are the optimal synthetic routes for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid, and how can side reactions be minimized?

The compound is synthesized via Boc protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Subsequent introduction of the chloromethyl group may involve nucleophilic substitution or chlorination of a hydroxy intermediate under controlled conditions (e.g., SOCl₂ or PCl₃). Critical parameters include maintaining low temperatures (0–5°C) during Boc protection to prevent racemization and using anhydrous solvents to avoid hydrolysis . Side reactions like over-chlorination or Boc-deprotection can be mitigated by monitoring reaction progress via TLC or HPLC.

Q. How does the Boc protecting group influence the compound’s stability and reactivity in multi-step syntheses?

The Boc group stabilizes the amino group against nucleophilic or acidic conditions during subsequent reactions (e.g., peptide coupling). It is stable under basic and mildly acidic conditions but can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane without affecting the chloropropanoic acid backbone . This selective deprotection is critical for sequential functionalization in peptide synthesis .

Q. Which analytical techniques are most effective for characterizing this compound and verifying enantiomeric purity?

  • 1H/13C NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (1H) and 28–30 ppm (13C). The chlorine atom’s inductive effect deshields adjacent protons, shifting resonances in the 3.5–4.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 264.1 for C₉H₁₅ClNO₄).
  • Chiral HPLC : To validate enantiomeric purity, use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10) .

Q. What are the critical storage and handling considerations to maintain its integrity?

Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and Boc-group hydrolysis . Solutions in DCM or DMF should be used immediately to avoid decomposition. Safety protocols include using fume hoods and PPE due to potential respiratory irritation .

Advanced Research Questions

Q. How does this compound act as a building block in peptide fragment condensation, and what are its limitations?

The chloropropanoic acid moiety serves as a spacer in peptide chains, while the Boc group allows selective deprotection for sequential coupling. However, steric hindrance from the tert-butyl group may reduce coupling efficiency in bulky peptide sequences. Optimize using coupling agents like HATU or DCC with DMAP catalysis . Post-condensation, TFA-mediated Boc removal (1–2 hr, 0°C to RT) preserves acid-sensitive residues .

Q. What strategies resolve contradictions in reported enantioselectivity data during its synthesis?

Discrepancies in enantiomeric excess (ee) often arise from incomplete chiral induction during the Boc protection step. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) to enhance ee >99% . Cross-validate results using polarimetry and chiral HPLC .

Q. How does the chlorine substituent impact its interaction with biological targets, such as enzymes or receptors?

The electron-withdrawing chlorine atom increases electrophilicity, enhancing covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. In kinase inhibition studies, this property has been exploited to design irreversible inhibitors . Computational docking (e.g., AutoDock Vina) predicts binding modes, but experimental validation via SPR or ITC is essential .

Q. What computational methods predict its stability under varying pH and temperature conditions?

Density Functional Theory (DFT) calculations model Boc-deprotection kinetics under acidic conditions, identifying transition states and activation energies. Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. organic solvents . Experimentally, accelerated stability studies (40°C, 75% RH for 4 weeks) correlate with computational predictions .

Q. Can this compound be used to study stereochemical effects in chiral catalysis?

Yes. Its rigid chiral center facilitates studies on stereoselective catalysis, such as asymmetric aldol reactions. Compare catalytic performance of L-proline vs. Cinchona alkaloids in model reactions, analyzing ee via chiral HPLC .

Q. How does its reactivity differ from non-chlorinated analogs in nucleophilic acyl substitution?

The chlorine atom enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., peptide coupling) but increasing susceptibility to hydrolysis. Kinetic studies (UV-Vis monitoring at 240 nm) show a 3-fold rate increase compared to hydroxy analogs .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem ) and report melting points (mp) as a purity indicator (expected mp: 150–155°C for crystalline forms ).
  • Safety : Follow GHS guidelines for handling corrosive/toxic derivatives .

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